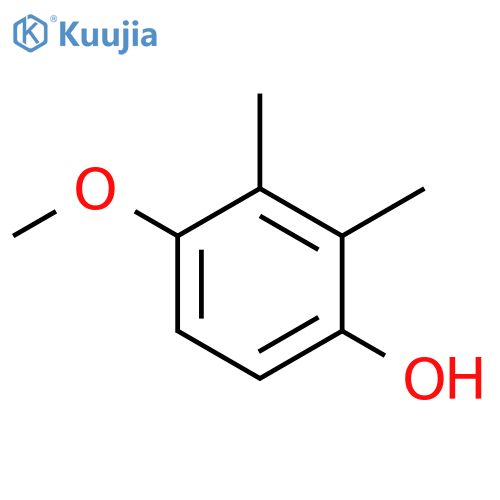Cas no 35355-33-0 (4-Methoxy-2,3-dimethylphenol)

4-Methoxy-2,3-dimethylphenol structure
商品名:4-Methoxy-2,3-dimethylphenol
CAS番号:35355-33-0
MF:C9H12O2
メガワット:152.190382957458
MDL:MFCD09032519
CID:295591
4-Methoxy-2,3-dimethylphenol 化学的及び物理的性質
名前と識別子
-
- Phenol,4-methoxy-2,3-dimethyl-
- 4-methoxy-2,3-dimethylphenol
- 2,3-dimethyl-4-methoxyphenol
- 2,3-Dimethylhydroquinone monomethyl ether
- 4-methoxy-2,3-dimethyl-phenol
- 6-Hydroxy-3-methoxy-o-xylol
- ACMC-1BKF0
- ANW-35817
- CTK3J0725
- Methyl-(4-hydroxy-2.3-dimethyl-phenyl)-aether
- SureCN70459
- Trimethyl hydroquinone
- 4-Methoxy-2,3-dimethylphenol
-
- MDL: MFCD09032519
- インチ: InChI=1S/C9H12O2/c1-6-7(2)9(11-3)5-4-8(6)10/h4-5,10H,1-3H3
- InChIKey: MTCGSLDAATXWFP-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=C(O)C(C)=C1C
計算された属性
- せいみつぶんしりょう: 152.08376
じっけんとくせい
- PSA: 29.46
4-Methoxy-2,3-dimethylphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M337265-25mg |
4-Methoxy-2,3-dimethylphenol |
35355-33-0 | 25mg |
$ 185.00 | 2022-06-03 | ||
| TRC | M337265-5mg |
4-Methoxy-2,3-dimethylphenol |
35355-33-0 | 5mg |
$ 65.00 | 2022-06-03 | ||
| Apollo Scientific | OR957575-1g |
4-Methoxy-2,3-dimethyl-phenol |
35355-33-0 | 95% | 1g |
£455.00 | 2025-02-20 | |
| TRC | M337265-2.5mg |
4-Methoxy-2,3-dimethylphenol |
35355-33-0 | 2.5mg |
$ 50.00 | 2022-06-03 | ||
| Alichem | A010009655-500mg |
2,3-Dimethyl-4-hydroxyanisole |
35355-33-0 | 97% | 500mg |
$798.70 | 2023-09-02 | |
| Aaron | AR00D2OV-1g |
4-Methoxy-2,3-dimethyl-phenol |
35355-33-0 | 95% | 1g |
$486.00 | 2025-02-12 | |
| OTAVAchemicals | 1511457-100MG |
4-methoxy-2,3-dimethylphenol |
35355-33-0 | 95% | 100MG |
$114 | 2023-07-05 | |
| A2B Chem LLC | AG08915-1g |
4-METHOXY-2,3-DIMETHYL-PHENOL |
35355-33-0 | 97% | 1g |
$374.00 | 2024-04-20 | |
| abcr | AB609359-1g |
4-Methoxy-2,3-dimethylphenol; . |
35355-33-0 | 1g |
€512.30 | 2024-07-19 | ||
| OTAVAchemicals | 1511457-1000MG |
4-methoxy-2,3-dimethylphenol |
35355-33-0 | 95% | 1g |
$229 | 2023-07-05 |
4-Methoxy-2,3-dimethylphenol 関連文献
-
1. Oxidation of alkoxyphenols. Part VIII. Further examples of trimerisation to spiroketalsD. F. Bowman,F. R. Hewgill,B. R. Kennedy J. Chem. Soc. C 1966 2274
35355-33-0 (4-Methoxy-2,3-dimethylphenol) 関連製品
- 14786-82-4(4-Methoxy-3-methylphenol)
- 24599-58-4(1,4-Dimethoxy-2-methylbenzene)
- 20469-61-8(1-Methoxy-2,3,5-trimethylbenzene)
- 2944-49-2(2,3-Dimethylanisole)
- 1706-11-2(2-methoxy-1,4-dimethylbenzene)
- 196604-20-3(1,3-Dimethyl-5-(2-methylphenoxy)benzene)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:35355-33-0)4-Methoxy-2,3-dimethylphenol

清らかである:99%
はかる:1g
価格 ($):362